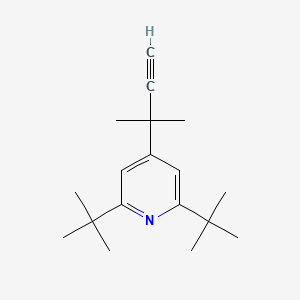
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .
准备方法
The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-Di-tert-butyl-4-methylpyridine.
Reaction with Alkynes: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with alkynes under specific conditions to introduce the 2-methylbut-3-yn-2-yl group.
Reaction Conditions: The reactions are usually carried out in the presence of strong bases and solvents like ethanol or diethyl ether at low temperatures.
化学反应分析
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl groups or the 2-methylbut-3-yn-2-yl group are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures.
科学研究应用
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pesticides, and fragrances.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .
相似化合物的比较
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine can be compared with other similar compounds:
2,6-Di-tert-butyl-4-methylpyridine: This compound lacks the 2-methylbut-3-yn-2-yl group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but without the additional functional groups, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methoxyphenol: This compound has a methoxy group instead of the pyridine ring, resulting in different chemical properties and uses.
属性
CAS 编号 |
189811-15-2 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3 |
InChI 键 |
BCPBYDJYZOHHBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


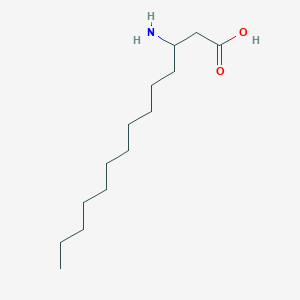
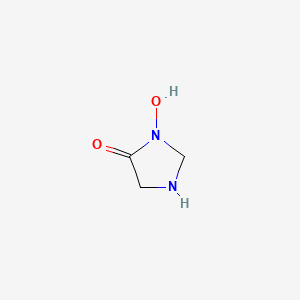
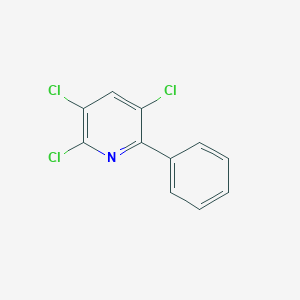
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
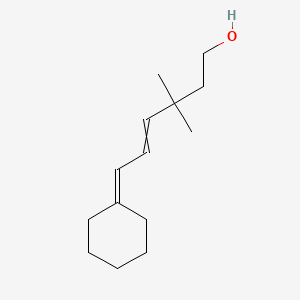
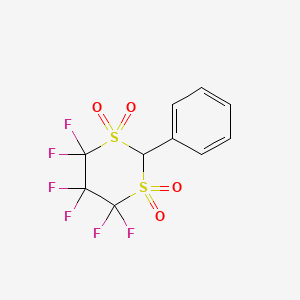
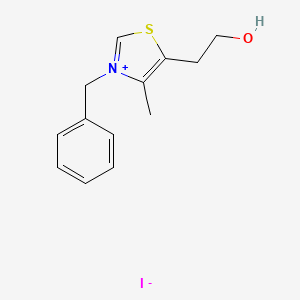
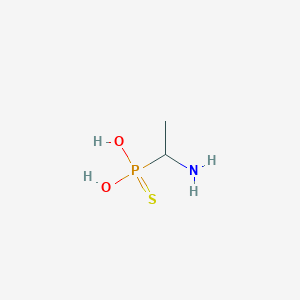
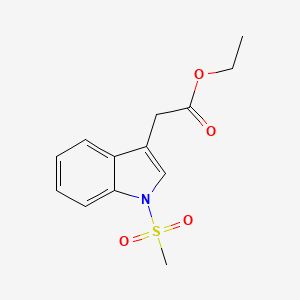

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
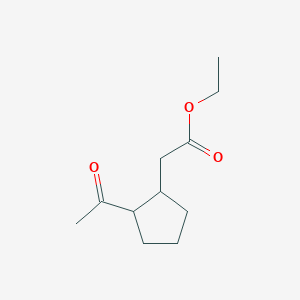
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
